4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine
Overview
Description
4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic aromatic organic compound characterized by the presence of bromine and chlorine atoms on a pyrrolopyridine ring structure
Mechanism of Action
Target of Action
Similar compounds have been reported to target the fibroblast growth factor receptor (fgfr) family .
Mode of Action
It’s known that fgfr inhibitors, like this compound, work by binding to the receptor, inhibiting its activation and downstream signaling .
Biochemical Pathways
Fgfr inhibitors generally affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis .
Biochemical Analysis
Biochemical Properties
4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine has been found to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors, making this compound an attractive strategy for cancer therapy .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. One common method is the halogenation of 1H-pyrrolo[2,3-B]pyridine, where specific halogenating agents are used to introduce bromine and chlorine atoms at the desired positions on the ring. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors or batch processes. The choice of halogenating agents and reaction conditions is optimized for efficiency and cost-effectiveness. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions, with conditions varying based on the specific reagent.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Reduced forms, such as amines or alcohols.
Substitution Products: Derivatives with different functional groups, such as amides, ethers, or halides.
Scientific Research Applications
Chemistry: In chemistry, 4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential as a biological probe or inhibitor in various biological studies. Its interactions with enzymes and receptors can provide insights into biological processes and pathways.
Medicine: Research has explored the use of this compound in drug discovery and development. Its derivatives may exhibit biological activities that are useful in treating diseases such as cancer and inflammation.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Comparison with Similar Compounds
3-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine: Similar structure with different positions of bromine and chlorine atoms.
4-Bromo-1H-pyrrolo[2,3-c]pyridine: Similar pyrrolopyridine core but without chlorine substitution.
4-Chloro-1H-pyrrolo[2,3-c]pyridine: Similar pyrrolopyridine core but without bromine substitution.
Uniqueness: 4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of both bromine and chlorine atoms on the pyrrolopyridine ring, which can influence its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAZESWKVUMQKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672258 | |
Record name | 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943323-92-0 | |
Record name | 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943323-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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